molecular formula C11H9NO2 B13976732 5-Methoxy-2-quinolinecarboxaldehyde

5-Methoxy-2-quinolinecarboxaldehyde

Cat. No.: B13976732
M. Wt: 187.19 g/mol
InChI Key: XOFUWTYISOTGCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-quinolinecarboxaldehyde typically involves the methoxylation of quinolinecarboxaldehyde derivatives. One common method includes the use of methoxy-substituted aniline as a starting material, which undergoes cyclization and subsequent formylation to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-quinolinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinecarboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methoxy-2-quinolinecarboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of fluorescent sensors for detecting metal ions in aqueous solutions .

Biology and Medicine: The compound has shown potential as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various cancers. Studies have demonstrated its ability to decrease global H3K27me3 levels in cells and exhibit anti-viability activities against tumor cell lines .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require quinoline-based intermediates .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-quinolinecarboxaldehyde as an EZH2 inhibitor involves the binding to the active site of the enzyme, thereby preventing the methylation of histone H3 at lysine 27 (H3K27). This inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
  • 2-Quinolinecarboxaldehyde
  • 5-Methoxyquinoline derivatives

Comparison: 5-Methoxy-2-quinolinecarboxaldehyde is unique due to its specific methoxy substitution at the 5-position, which imparts distinct chemical and biological properties. Compared to other quinolinecarboxaldehyde derivatives, it has shown promising activity as an EZH2 inhibitor, making it a valuable compound in cancer research .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

5-methoxyquinoline-2-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)6-5-8(7-13)12-10/h2-7H,1H3

InChI Key

XOFUWTYISOTGCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=N2)C=O

Origin of Product

United States

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